
4-(2-chlorophenoxy)butyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chlorophenoxy)butyl thiocyanate, also known as CPBT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPBT is a thiocyanate derivative that is synthesized through a series of chemical reactions. This compound has been studied for its mechanism of action and its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-(2-chlorophenoxy)butyl thiocyanate involves the inhibition of protein synthesis in cells. This compound binds to the ribosomes in cells and prevents the formation of peptide bonds between amino acids, which is necessary for protein synthesis. This inhibition of protein synthesis leads to the death of cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of enzymes involved in protein synthesis. Physiologically, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2-chlorophenoxy)butyl thiocyanate in lab experiments is its ability to inhibit protein synthesis in cells, which can be useful in studying the effects of protein synthesis inhibition on cellular processes. One limitation of using this compound in lab experiments is its potential toxicity to cells, which can result in false results if not properly controlled.
Zukünftige Richtungen
There are several future directions for research on 4-(2-chlorophenoxy)butyl thiocyanate. One direction is to study its potential as an anticancer agent in more detail, including its effects on different types of cancer cells and its potential side effects. Another direction is to study its potential as a tool for controlling plant diseases caused by fungi and bacteria. Additionally, research can be conducted on its potential as an environmental pollutant degrader. Finally, research can be conducted on the development of more efficient and environmentally friendly synthesis methods for this compound.
Synthesemethoden
4-(2-chlorophenoxy)butyl thiocyanate is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The first step involves the reaction of 2-chlorophenol with 4-chlorobutyryl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-(2-chlorophenoxy)butyric acid chloride. The next step involves the reaction of this acid chloride with potassium thiocyanate in the presence of a solvent such as dimethylformamide. This reaction results in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
4-(2-chlorophenoxy)butyl thiocyanate has been studied for its potential applications in various fields such as agriculture, medicine, and environmental science. In agriculture, this compound has been studied for its ability to control plant diseases caused by fungi and bacteria. In medicine, this compound has been studied for its potential as an anticancer agent. In environmental science, this compound has been studied for its ability to degrade pollutants in soil and water.
Eigenschaften
IUPAC Name |
4-(2-chlorophenoxy)butyl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c12-10-5-1-2-6-11(10)14-7-3-4-8-15-9-13/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOLEQPIRPOBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCSC#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5025487.png)
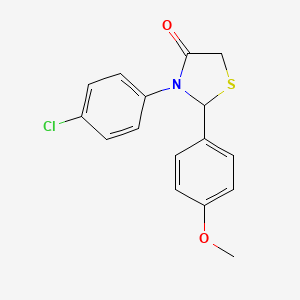
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B5025499.png)
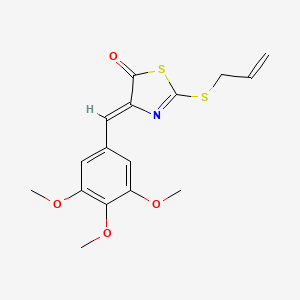

![N~1~-(3-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5025532.png)
![2-[(4-methylbenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B5025544.png)
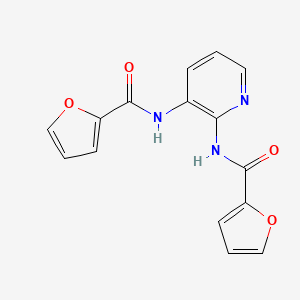
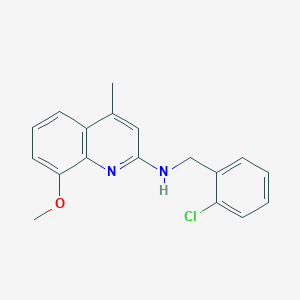
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-diethylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5025562.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5025564.png)
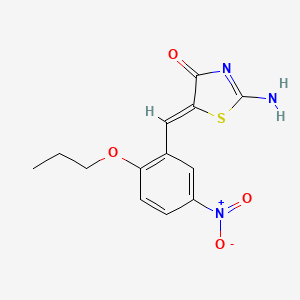

![3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]-1H-indole](/img/structure/B5025577.png)